N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide
Description
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide is a synthetic compound featuring a cyclohexanecarboxamide core linked via an ethyl group to a piperazine ring substituted with a 2-fluorophenyl group. These receptors are critical in neuropsychiatric disorders such as depression and anxiety, making such compounds valuable for research and diagnostics .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c20-17-8-4-5-9-18(17)23-14-12-22(13-15-23)11-10-21-19(24)16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVDUIFGQUAGQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with ENTs, inhibiting their function. It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1. This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function. ENTs are responsible for transporting physiological nucleosides essential for the salvage pathways for the biosynthesis of nucleotides. Therefore, the inhibition of ENTs by this compound could potentially disrupt these biochemical pathways.
Biological Activity
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide, also known as a derivative of piperazine, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a piperazine ring, which is a common motif in many psychoactive drugs, and a cyclohexanecarboxamide moiety that contributes to its biological properties.
This compound primarily acts as a modulator of neurotransmitter systems. Its activity is largely attributed to its interaction with serotonin (5-HT) receptors, particularly the 5-HT_1A and 5-HT_2A receptors. These interactions can lead to alterations in mood and anxiety levels, making it a candidate for treating conditions such as depression and anxiety disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits affinity for 5-HT_1A receptors, which are linked to anxiolytic effects.
- Dopamine Receptor Interaction : It may also influence dopaminergic pathways, contributing to its potential antipsychotic effects.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit certain ion channels, such as T-type calcium channels. For instance, related compounds have shown significant inhibitory activity against T-type Ca channels, which are implicated in various cardiovascular conditions .
In Vivo Studies
Research involving animal models has indicated that oral administration of similar compounds can effectively lower blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies and Clinical Implications
- Antipsychotic Effects : A study evaluating the efficacy of piperazine derivatives in treating schizophrenia indicated that compounds similar to this compound showed promising results in reducing psychotic symptoms without significant adverse effects .
- Anxiolytic Properties : Another study focused on the anxiolytic effects of related compounds demonstrated that they could significantly reduce anxiety-like behaviors in rodent models, supporting their potential use in treating anxiety disorders .
Summary of Biological Activity
The following table summarizes the key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Structural Features and Modifications
Receptor Binding and Selectivity
- 18F-FCWAY : Demonstrates high 5-HT1A affinity but suffers from off-target bone uptake due to defluorination, necessitating co-administration of miconazole to inhibit cytochrome P450 enzymes .
- 18F-Mefway : Shows comparable 5-HT1A affinity to 18F-FCWAY but with improved metabolic stability, reducing skull radioactivity by 90% in preclinical models .
- WAY-100635: Exhibits nanomolar affinity (Ki < 1 nM) and high selectivity for 5-HT1A over other serotonin receptors .
- Target Compound : The 2-fluorophenyl group on piperazine may alter receptor interaction compared to 2-methoxyphenyl analogs. Fluorine’s electronegativity could enhance binding, while the absence of a pyridyl group might reduce affinity .
Pharmacokinetic Challenges
- Defluorination : A major issue for 18F-FCWAY, leading to bone uptake and compromised brain imaging. Miconazole pretreatment in rats reduced skull radioactivity by 95% and improved hippocampal-to-cerebellar ratios from 5 to 14 .
- Metabolic Stability : 18F-Mefway and 18F-MPPF show slower metabolism than 18F-FCWAY, attributed to structural modifications (e.g., fluoromethyl group in Mefway) .
- Target Compound : Lacking a labile fluorine (e.g., trans-4-fluoro in FCWAY), it may avoid defluorination but requires validation of 5-HT1A binding efficacy.
Research Findings and Implications
Key Advancements in Analog Development
- Inhibition of Defluorination : Miconazole co-administration with 18F-FCWAY enhances imaging accuracy by blocking CYP450-mediated metabolism .
- Structural Optimization : Replacement of the cyclohexane fluorine (as in 18F-Mefway) or introduction of fluorinated benzamide (18F-MPPF) improves in vivo stability .
- Target Compound Potential: The 2-fluorophenyl group could balance receptor affinity and metabolic stability, but empirical data are needed to confirm this hypothesis.
Q & A
Q. What is the primary biological target of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)cyclohexanecarboxamide, and how is its receptor affinity determined?
The compound primarily targets serotonin 1A (5-HT1A) receptors, as demonstrated by competitive binding assays using radiolabeled ligands like [³H]WAY-100635. Receptor affinity is quantified via in vitro saturation and displacement studies in transfected cell lines or brain homogenates, with results validated by autoradiography in rodent brain sections. For example, [¹⁸F]FCWAY, a fluorinated analog, showed high correlation (R > 0.97) between regional brain uptake and 5-HT1A receptor density in autoradiography .
Q. What synthetic methodologies are commonly employed to introduce fluorine-18 into analogs of this compound for PET imaging?
Fluorine-18 is typically introduced via nucleophilic substitution or prosthetic group conjugation. For example, [¹⁸F]FCWAY is synthesized by reacting trans-4-fluorocyclohexanecarboxylic acid with a piperazine-ethyl intermediate, followed by purification via HPLC. Radiolabeling efficiency (>95%) is confirmed by radio-TLC, and stability is assessed in serum to identify metabolites like free fluoride or hydrolyzed carboxylic acids .
Q. How do structural modifications to the cyclohexanecarboxamide moiety influence 5-HT1A receptor binding?
Substituents on the cyclohexane ring impact lipophilicity and receptor interaction. For instance, trans-4-fluorocyclohexanecarboxamide ([¹⁸F]FCWAY) exhibits higher specific binding ratios (hippocampus/cerebellum = 17.2) compared to 4-fluorobenzoic acid derivatives ([¹⁸F]FBWAY), which show faster brain efflux. Modifications like bridgehead iodination (e.g., cubyl or adamantyl groups) reduce brain uptake despite high in vitro affinity, highlighting the balance between lipophilicity and steric hindrance .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo receptor occupancy data?
Discrepancies often arise from poor blood-brain barrier (BBB) penetration or metabolic instability. Strategies include:
- Lipophilicity optimization : LogD values between 1.5–2.5 enhance BBB transit (e.g., [¹⁸F]FCWAY, LogD = 2.1).
- Metabolic stabilization : Replacing ester linkages with amides reduces hydrolysis. For example, [¹⁸F]FCWAY’s cyclohexane ring resists enzymatic cleavage better than benzoate esters.
- Blocking studies : Co-injecting unlabeled ligand (e.g., 200 nmol WAY-100635) confirms target specificity by reducing hippocampal binding by >95% .
Q. What methodological advancements improve the quantification of 5-HT1A receptors in PET imaging using [¹⁸F]-FCWAY?
Partial volume correction (PVC) is critical in regions with atrophy, such as the temporal lobe in epilepsy. PVC integrates MRI-derived anatomical data to adjust for spillover effects, increasing binding potential (BPND) accuracy by 20–30%. Dynamic PET scans with metabolite-corrected arterial input functions further enhance kinetic modeling, distinguishing receptor density (Bmax) from affinity (Kd) .
Q. Why do iodinated analogs of this compound show limited utility in SPECT imaging despite high in vitro affinity?
Iodinated derivatives (e.g., [(¹²³I]6b) exhibit rapid in vivo clearance and low brain uptake (<0.5% ID/g at 60 min) due to increased molecular weight and polar surface area. Comparative studies show that carbon-iodine bonds, while stable in hepatocytes, do not compensate for reduced BBB penetration. SPECT ligands require further optimization of pharmacokinetic profiles, such as shortening alkyl chains or introducing zwitterionic groups .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on 5-HT1A receptor expression in PTSD patients using [¹⁸F]-FCWAY?
Initial PET studies found no differences in 5-HT1A binding between PTSD patients and controls. However, subgroup analyses revealed reduced receptor density in patients with comorbid depression. Methodological variables, such as scan timing (equilibrium vs. kinetic modeling) and cohort heterogeneity (medication use, trauma history), must be controlled. Multi-tracer studies (e.g., combining [¹⁸F]FCWAY with [¹¹C]WAY-100635) can isolate receptor internalization effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
